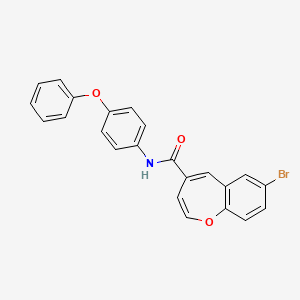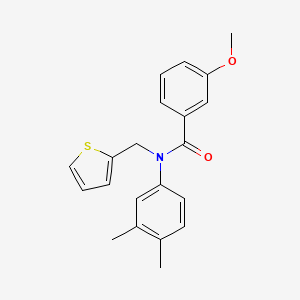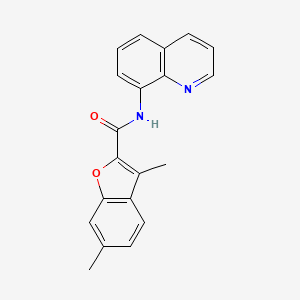![molecular formula C21H28N2O3S B11324098 3-butoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11324098.png)
3-butoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-butoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with butoxy, morpholinyl, and thiophenyl substituents, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 3-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with 2-(morpholin-4-yl)-2-(thiophen-2-yl)ethylamine under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3-butoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Friedel-Crafts acylation or alkylation can be employed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the electrophile used.
科学研究应用
3-butoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-butoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The morpholinyl and thiophenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
- 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile
Uniqueness
3-butoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural diversity allows for a broad range of applications, making it a valuable compound in various research fields.
属性
分子式 |
C21H28N2O3S |
|---|---|
分子量 |
388.5 g/mol |
IUPAC 名称 |
3-butoxy-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C21H28N2O3S/c1-2-3-11-26-18-7-4-6-17(15-18)21(24)22-16-19(20-8-5-14-27-20)23-9-12-25-13-10-23/h4-8,14-15,19H,2-3,9-13,16H2,1H3,(H,22,24) |
InChI 键 |
ZIJLUHWBCKAKKK-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=CS2)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide](/img/structure/B11324024.png)
![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B11324025.png)
![{4-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B11324030.png)
![3-(3-hydroxypropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11324036.png)
![2-(2-methoxyphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11324041.png)

![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11324043.png)
![2-(4-chlorophenyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11324048.png)



![1-(3-Hydroxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11324059.png)
![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11324067.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11324073.png)
